molecular formula C22H31FO5 B587966 (11beta,16alpha)-9-Fluoro-3,11,17,21-tetrahydroxy-16-methylpregna-1,4-dien-20-one CAS No. 922713-68-6

(11beta,16alpha)-9-Fluoro-3,11,17,21-tetrahydroxy-16-methylpregna-1,4-dien-20-one

Cat. No.: B587966
CAS No.: 922713-68-6
M. Wt: 394.483
InChI Key: AHCZVAORYHARLA-PYZGQABGSA-N
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Description

(11beta,16alpha)-9-Fluoro-3,11,17,21-tetrahydroxy-16-methylpregna-1,4-dien-20-one is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions. This compound is known for its high efficacy and relatively low side effects compared to other corticosteroids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11beta,16alpha)-9-Fluoro-3,11,17,21-tetrahydroxy-16-methylpregna-1,4-dien-20-one involves multiple steps, starting from readily available steroid precursors. The key steps include fluorination, hydroxylation, and methylation reactions. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves the use of advanced techniques such as continuous flow chemistry and automated synthesis to optimize the reaction conditions and minimize the production of impurities.

Chemical Reactions Analysis

Types of Reactions

(11beta,16alpha)-9-Fluoro-3,11,17,21-tetrahydroxy-16-methylpregna-1,4-dien-20-one undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions include various hydroxylated, fluorinated, and methylated derivatives of the parent compound. These derivatives often exhibit different pharmacological properties and are used in various therapeutic applications.

Scientific Research Applications

(11beta,16alpha)-9-Fluoro-3,11,17,21-tetrahydroxy-16-methylpregna-1,4-dien-20-one has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry and as a starting material for the synthesis of other corticosteroids.

    Biology: Studied for its effects on cellular signaling pathways and gene expression.

    Medicine: Used in the treatment of inflammatory and autoimmune diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease.

    Industry: Employed in the formulation of pharmaceutical products and as an active ingredient in topical creams and ointments.

Mechanism of Action

The mechanism of action of (11beta,16alpha)-9-Fluoro-3,11,17,21-tetrahydroxy-16-methylpregna-1,4-dien-20-one involves binding to glucocorticoid receptors in the cytoplasm, leading to the activation or repression of specific genes. This results in the inhibition of pro-inflammatory cytokines and the suppression of the immune response. The compound also affects various signaling pathways, including the NF-kB and MAPK pathways, which play a crucial role in inflammation and immune regulation.

Comparison with Similar Compounds

Similar Compounds

    Fluticasone: Another potent corticosteroid with similar anti-inflammatory properties but different pharmacokinetic profiles.

    Dexamethasone: A widely used corticosteroid with a longer duration of action and higher potency.

    Prednisolone: A commonly used corticosteroid with a broader range of applications but higher side effects.

Uniqueness

(11beta,16alpha)-9-Fluoro-3,11,17,21-tetrahydroxy-16-methylpregna-1,4-dien-20-one is unique due to its specific fluorination and hydroxylation pattern, which enhances its anti-inflammatory efficacy while minimizing side effects. Its unique structure allows for targeted action and improved safety profile compared to other corticosteroids.

Properties

IUPAC Name

1-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-3,11,17-trihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydro-3H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,14-17,24-26,28H,4-5,8,10-11H2,1-3H3/t12-,14?,15+,16+,17+,19+,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCZVAORYHARLA-PYZGQABGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857756
Record name (11beta,16alpha)-9-Fluoro-3,11,17,21-tetrahydroxy-16-methylpregna-1,4-dien-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922713-68-6
Record name (11beta,16alpha)-9-Fluoro-3,11,17,21-tetrahydroxy-16-methylpregna-1,4-dien-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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